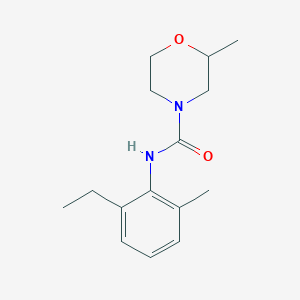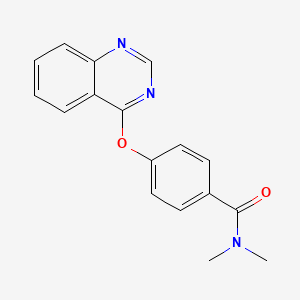
1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one, also known as 4'-Methylpropiophenone, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine and drug development. This compound is a ketone derivative of phenylpropanone and has a molecular formula of C13H17NO2.
Wirkmechanismus
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one is not well understood, but it is believed to act as a central nervous system stimulant. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one has various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to have anxiogenic effects, which may contribute to its potential therapeutic applications in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one in lab experiments include its relatively low cost and ease of synthesis. However, its potential toxicity and lack of well-established safety profile may limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research on 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one. One potential direction is the investigation of its potential therapeutic applications in the treatment of various psychiatric disorders, including depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential use in the synthesis of new pharmaceutical compounds.
Synthesemethoden
The synthesis of 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one can be achieved through various methods, including the use of reductive amination, condensation, and Friedel-Crafts acylation. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of benzene with acetyl chloride in the presence of aluminum chloride as a catalyst to form acetophenone. This is then reacted with piperazine in the presence of sodium carbonate to form 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one has been the subject of numerous scientific research studies due to its potential applications in medicine and drug development. One of the most significant applications is its use as a precursor in the synthesis of various pharmaceutical compounds, including antipsychotic and antidepressant drugs.
Eigenschaften
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-13(18)16-9-11-17(12-10-16)15(19)8-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLKQZPVUORSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)

![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)




